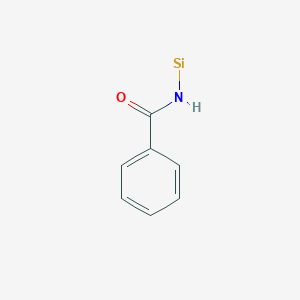

CID 19882739

Description

CID 19882739 is a chemical compound registered in the PubChem database. For instance, compounds like CID 46907796 (an Nrf2 inhibitor) and CID 262903 (a fluorinated indole derivative) share structural motifs common in drug discovery .

Properties

Molecular Formula |

C7H6NOSi |

|---|---|

Molecular Weight |

148.21 g/mol |

InChI |

InChI=1S/C7H6NOSi/c9-7(8-10)6-4-2-1-3-5-6/h1-5H,(H,8,9) |

InChI Key |

YIJAIKIDEQLJRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N[Si] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing compounds, focusing on structural, physicochemical, and functional properties. Below is a framework for comparing CID 19882739 with analogs, using available data from similar compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Functional Diversity :

- CID 46907796 and oscillatoxin derivatives exhibit targeted bioactivity (e.g., Nrf2 inhibition, cytotoxicity), while CID 262903 and CID 53216313 are primarily synthetic intermediates or enzyme inhibitors .

- Oscillatoxin D (CID 101283546) represents a structurally complex natural product, contrasting with simpler synthetic analogs like CID 262903 .

Synthetic Accessibility :

- Boronic acids (e.g., CID 53216313) are synthesized via palladium-catalyzed cross-coupling, a method widely used in medicinal chemistry .

- Fluorinated indoles (CID 262903) require piperidine-mediated reactions under reflux, highlighting divergent synthetic strategies .

Physicochemical Profiles :

- LogP values vary significantly: CID 262903 (LogP = 2.15) is more lipophilic than CID 53216313 (LogP = 0.78), impacting bioavailability and membrane permeability .

- Solubility data suggest CID 262903 and CID 53216313 are suitable for in vitro assays, whereas oscillatoxins may require specialized formulations .

Research Implications and Limitations

- Data Gaps : The absence of this compound-specific data precludes direct comparisons. Future studies should prioritize structural elucidation (via NMR, HRMS) and bioactivity screening .

- Methodological Consistency : The evidence emphasizes rigorous characterization (e.g., elemental analysis, spectral data) for new compounds, which is critical for validating comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.